molecular formula C16H13ClN4O2S B1224487 2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-(4-chlorophenyl)-1-hydrazinecarbothioamide CAS No. 860651-57-6

2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-(4-chlorophenyl)-1-hydrazinecarbothioamide

Cat. No.: B1224487
CAS No.: 860651-57-6
M. Wt: 360.8 g/mol
InChI Key: XUNYVVQWXXJYEQ-UHFFFAOYSA-N
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Description

1-[[2-(1,2-benzoxazol-3-yl)-1-oxoethyl]amino]-3-(4-chlorophenyl)thiourea is a benzisoxazole.

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds

  • Synthesis of Arylidene-hydrazinyl-thiazolines

    The compound has been utilized in the synthesis of arylidene-hydrazinyl-thiazolines through a series of chemical reactions involving condensation with aromatic aldehydes and subsequent reactions. These compounds were characterized using spectroscopic methods and mass spectrometry, providing insights into their molecular structure and fragmentation pathways Ramadan, 2019.

  • Antibacterial Agents

    Derivatives of the compound have been synthesized and screened for antibacterial activity against both gram-positive and gram-negative bacteria. QSAR studies indicated the positive contribution of substituents, suggesting the potential of these compounds as antibacterial agents Desai, Bhavsar, Shah, & Saxena, 2008.

  • Antimalarial Activity

    Derivatives containing benzimidazole moiety were synthesized and evaluated for their antimalarial properties. Some compounds showed significant activity against malaria, highlighting their potential in antimalarial drug development Divatia, Rajani, Rajani, & Patel, 2014.

  • Synthesis of New Thiazole and Pyrimidine Derivatives

    The compound has been employed in the synthesis of novel thiazole and pyrimidine derivatives incorporating a naphthalene moiety, showcasing the versatility of the compound in generating a wide range of heterocyclic compounds Gomha & Badrey, 2013.

Biological Activities and Applications

  • Anticonvulsant Agents

    A series of derivatives have been synthesized and evaluated for their anticonvulsant and acute toxicity screening, identifying promising leads for further development into anticonvulsant drugs Amir, Asif, Ali, & Hassan, 2012.

  • Optical Probes for Metal Ions

    A simple-structured derivative was synthesized and investigated as a dual-channel optical probe for detecting Hg^2+ and Ag^+, demonstrating the compound's potential in environmental monitoring and analytical chemistry Shi, Chen, Chen, Xie, & Hui, 2016.

  • Antioxidant Activity

    New derivatives have been synthesized and evaluated for their antioxidant activity, identifying compounds with excellent antioxidant properties. This highlights the potential of these derivatives in developing antioxidant therapies Bărbuceanu, Ilies, Şaramet, Uivarosi, Draghici, & Rǎdulescu, 2014.

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound . For instance, similar compounds are considered hazardous by the OSHA Hazard Communication Standard .

Future Directions

Research on similar compounds is ongoing, with a focus on their synthesis methods and pharmacological properties . The presence of similar compounds in various therapeutic categories has proven their pharmacological potential .

Biochemical Analysis

Biochemical Properties

2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-(4-chlorophenyl)-1-hydrazinecarbothioamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can affect cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This compound can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions result in the modulation of biochemical pathways and cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular processes, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments. These interactions influence the compound’s accumulation and activity within cells, which are important for its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is essential for its function. It is directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. The localization of this compound within subcellular structures can affect its activity and interactions with other biomolecules, thereby influencing its overall biochemical effects .

Properties

IUPAC Name

1-[[2-(1,2-benzoxazol-3-yl)acetyl]amino]-3-(4-chlorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2S/c17-10-5-7-11(8-6-10)18-16(24)20-19-15(22)9-13-12-3-1-2-4-14(12)23-21-13/h1-8H,9H2,(H,19,22)(H2,18,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNYVVQWXXJYEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CC(=O)NNC(=S)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201324166
Record name 1-[[2-(1,2-benzoxazol-3-yl)acetyl]amino]-3-(4-chlorophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201324166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824384
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

860651-57-6
Record name 1-[[2-(1,2-benzoxazol-3-yl)acetyl]amino]-3-(4-chlorophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201324166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-(4-chlorophenyl)-1-hydrazinecarbothioamide
Reactant of Route 2
2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-(4-chlorophenyl)-1-hydrazinecarbothioamide

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